molecular formula C12H14N2O B1602590 2-(4-Hydroxypiperidin-1-yl)benzonitrile CAS No. 887593-80-8

2-(4-Hydroxypiperidin-1-yl)benzonitrile

Cat. No. B1602590
M. Wt: 202.25 g/mol
InChI Key: IRTMFHCRDVPCRZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(4-Hydroxypiperidin-1-yl)benzonitrile” is represented by the InChI code 1S/C13H16N2O/c14-9-11-3-1-2-4-12(11)10-15-7-5-13(16)6-8-15/h1-4,13,16H,5-8,10H2 . This indicates that the compound has a molecular formula of C13H16N2O .


Physical And Chemical Properties Analysis

“2-(4-Hydroxypiperidin-1-yl)benzonitrile” is a solid at room temperature . The compound has a molecular weight of 216.28 g/mol.

Scientific Research Applications

Liquid Crystalline Behavior and Photophysical Properties

  • Research Insight : Compounds related to 2-(4-Hydroxypiperidin-1-yl)benzonitrile have been studied for their liquid crystalline behavior, showing nematic and orthorhombic columnar phases. These compounds also exhibit blue light emission, making them potential candidates for photophysical applications (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).

Synthesis of Derivatives for HIV-1 Inhibition

  • Research Insight : Derivatives of 2-(4-Hydroxypiperidin-1-yl)benzonitrile have been synthesized as intermediates for diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju, 2015).

Role in Selective Androgen Receptor Modulators

  • Research Insight : Some benzonitrile derivatives exhibit selective androgen receptor modulator (SARM) activities, influencing muscle and CNS growth while being neutral to the prostate (Aikawa et al., 2017).

Potential for Treating HCV Infection

  • Research Insight : Certain benzonitrile-based derivatives show significant antiviral activity against Hepatitis C Virus (HCV), presenting a new avenue for HCV treatment (Jiang et al., 2020).

Study in Crystal Structures

  • Research Insight : The crystal structure analysis of compounds containing hydroxypiperidine rings provides insights into molecular packing and hydrogen bond interactions, which is crucial for understanding the substance's physical properties (Revathi et al., 2015).

NMDA Receptor Antagonists Development

  • Research Insight : Benzonitrile derivatives have been explored for their potential as NMDA receptor antagonists, contributing to the development of neuroprotective drugs (Borza et al., 2007).

Synthesis in Potassium-Channel Openers

  • Research Insight : The synthesis of benzonitrile derivatives for potassium-channel openers indicates potential applications in treating urinary urge incontinence (Hopes, Parker, & Patel, 2006).

Enantioselective Synthesis Methodology

  • Research Insight : A Cu(I)-catalyzed reductive aldol cyclization method enables the enantioselective synthesis of hydroxylated piperidines, important for medicinal chemistry (Lam, Murray, & Firth, 2005).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-9-10-3-1-2-4-12(10)14-7-5-11(15)6-8-14/h1-4,11,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTMFHCRDVPCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591128
Record name 2-(4-Hydroxypiperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxypiperidin-1-yl)benzonitrile

CAS RN

887593-80-8
Record name 2-(4-Hydroxypiperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
牛尾博之 - 2015 - catalog.lib.kyushu-u.ac.jp
関節リウマチ (Rheumatoid Arthritis: RA) は一種の自己免疫疾患であり, 本来は自己を守るべき免疫細胞が自己組織 (自己抗原) に対して攻撃を行うことにより発症するものと考えられている. RA の…
Number of citations: 6 catalog.lib.kyushu-u.ac.jp

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